molecular formula C14H20N2O2 B152949 tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 219862-14-3

tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No. B152949
M. Wt: 248.32 g/mol
InChI Key: GAURNOYXRZQBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is a chemical compound with the CAS Number: 219862-14-3 . It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-3-quinolinylcarbamate . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves a hydrogenation process. A solution of 3-quinolinylcarbamic acid, 1,1-dimethylethyl ester in methanol is treated with acetic acid. The mixture is then bubbled with argon for 15 minutes, after which palladium hydroxide is added. The resulting suspension is subjected to hydrogenation under 45 psi of pressure for 16 hours, then filtered .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3, (H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, and it does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4, but it does inhibit CYP2D6 . Its Log Kp (skin permeation) is -5.89 cm/s .

Scientific Research Applications

Corrosion Inhibition

One application of derivatives of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate is in corrosion inhibition. Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, which showed effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solution. Their study included electrochemical measurements, demonstrating these compounds act as mixed-type inhibitors. The adsorption of the inhibitors on the carbon steel surface followed Langmuir adsorption isotherm, and the relationship between molecular structure and inhibition efficiency was theoretically established through DFT calculations and Monte Carlo simulation (Faydy et al., 2019).

Organic Synthesis

In the field of organic synthesis, tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate derivatives have been utilized in various reactions. For instance, Padwa et al. (2003) described the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, which involved tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its role in heterocyclic synthesis and reactions such as alkylation and cycloaddition (Padwa et al., 2003).

Crystal Structure Analysis

The study of crystal structures also involves tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate derivatives. Baillargeon et al. (2017) investigated isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. They analyzed how molecules in these structures are linked via bifurcated hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Synthesis of Alkaloids

Tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate derivatives are also used in the synthesis of alkaloids. Talk et al. (2016) synthesized substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines and treated them with n-butyllithium in THF. This process facilitated the efficient total syntheses of the alkaloids (±)-crispine A and (±)-dysoxyline (Talk et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAURNOYXRZQBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403523
Record name tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

CAS RN

219862-14-3
Record name tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-3-amino-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of XXII (6.0 g, 24.56 mmol) in 150 mL of MeOH was added acetic acid (18 mL). The mixture was bubbled with argon for 15 min, then palladium hydroxide (20% palladium on carbon, 1.2 g) was added to the flask. The resulting suspension was subjected to hydrogenation under 45 psi for 16 h before filtered. The filtrate was concentrated and the residue was dissolved in CH2Cl2. The resulting CH2Cl2 solution was washed with saturated NaHCO3, dried over Na2SO4 and concentrated. The residue was purified through silica gel to give (1,2,3,4-tetrahydro-quinoline-3-yl)-carbamic acid tert-butyl ester XXIII (4.2 g, 68%).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-quinolinylcarbamic acid, 1,1-dimethylethyl ester (6.0 g, 24.56 mmol) in MeOH (150 mL) was added acetic acid (18 mL). The mixture was bubbled with argon for 15 min, then palladium hydroxide (20 weight % palladium on carbon) (1.2 g) was added. The resulting suspension was subjected to hydrogenation under 45 psi of pressure for 16 h., then filtered. The filtrate was concentrated and the residue taken in CH2Cl2. The resulting CH2Cl2 solution was washed with saturated aqueous NaHCO3, brine, dried (Na2SO4) and concentrated. The residue was chromatographed (silica gel) eluting with EtOAc (0 to 50%) in hexane to give 1A (4.6 g, 75% yield) as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.